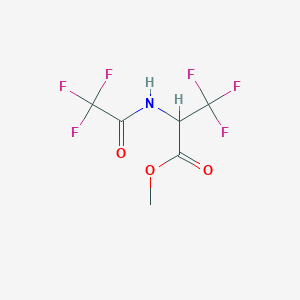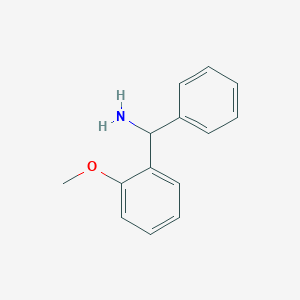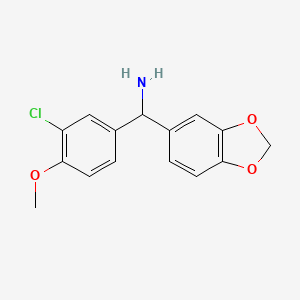
1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring fused with a methanamine group and substituted with a 3-chloro-4-methoxyphenyl group. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific conditions.
Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions involving amination and protection-deprotection steps.
Substitution with 3-Chloro-4-Methoxyphenyl Group: The final step involves the substitution of the benzodioxole ring with the 3-chloro-4-methoxyphenyl group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxole ring or the substituted phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound with a similar benzodioxole ring structure.
1,3-Benzodioxole-5-methanamine: A derivative with a methanamine group but without the 3-chloro-4-methoxyphenyl substitution.
3,4-Methylenedioxyphenyl Compounds: Compounds with similar methylenedioxyphenyl groups, such as safrole and piperonal.
Uniqueness
1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1152544-77-8 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(3-chloro-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H14ClNO3/c1-18-12-4-2-9(6-11(12)16)15(17)10-3-5-13-14(7-10)20-8-19-13/h2-7,15H,8,17H2,1H3 |
InChI Key |
IQBHSJHYLWUVFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC3=C(C=C2)OCO3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



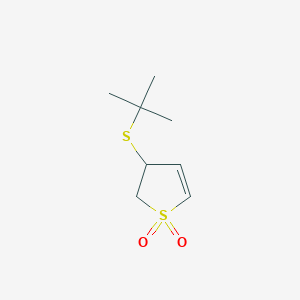
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)
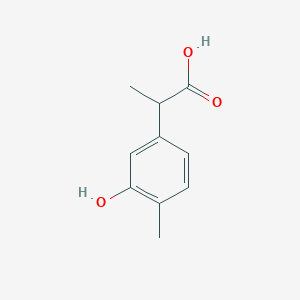
![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)


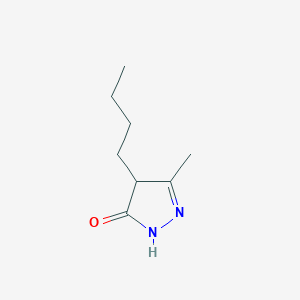
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)

![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
